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c acid

Cat. No.: B1451434 Get Quote

Introduction: A Versatile Intermediate for Complex
Drug Scaffolds
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a specialized building block of

significant interest to the pharmaceutical industry. Its unique substitution pattern, featuring a

chloro group, an isopropylcarbamoyl moiety, and a reactive boronic acid, makes it a valuable

intermediate for the synthesis of complex, biologically active molecules. The presence of the

boronic acid functional group enables its participation in powerful carbon-carbon bond-forming

reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the

strategic introduction of the substituted phenyl ring into a larger molecular framework, a

common tactic in the development of targeted therapeutics such as kinase inhibitors. The

chloro and isopropylcarbamoyl groups provide additional points for molecular recognition and

can influence the physicochemical properties of the final drug substance, such as solubility and

metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug

development professionals on the effective utilization of 4-Chloro-3-
(isopropylcarbamoyl)phenylboronic acid in a representative Suzuki-Miyaura coupling

reaction. The protocols and data presented herein are designed to be a validated starting point
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for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical

ingredients (APIs).

Chemical Properties and Safety Considerations
A thorough understanding of the chemical properties and safety profile of any reagent is

paramount for its safe and effective use in the laboratory.

Property Value Reference

CAS Number 871332-74-0 [1]

Molecular Formula C₁₀H₁₃BClNO₃ [1]

Molecular Weight 241.48 g/mol [1]

Appearance Off-white to white powder [2]

Melting Point >300 °C [2]

Solubility

Soluble in methanol, DMF, and

DMSO. Limited solubility in

water.

General Knowledge

Safety Precautions:

Arylboronic acids are generally considered to be of low to moderate toxicity; however,

appropriate safety measures should always be implemented.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust.[3] Wear appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.

Storage: Store in a cool, dry place away from oxidizing agents and moisture.[4] The

compound is hygroscopic and should be kept in a tightly sealed container.[3]

Disposal: Dispose of in accordance with local, state, and federal regulations.
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The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron

compound with an organohalide or triflate.[5][6] It is a robust and versatile method for the

formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are

common motifs in pharmaceuticals.

Reaction Scheme & Mechanism
The general scheme for the Suzuki-Miyaura coupling of 4-Chloro-3-
(isopropylcarbamoyl)phenylboronic acid with a generic aryl bromide is depicted below.

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃)
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(e.g., Toluene/Ethanol/Water)

Biaryl Product

Heat

Aryl Bromide (Ar-Br)

Heat
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Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition

of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the

palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the

palladium(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-
Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction between 4-Chloro-3-
(isopropylcarbamoyl)phenylboronic acid and 4-bromoanisole. This reaction is illustrative of

the general conditions required for the successful coupling of this intermediate.

Materials and Reagents
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4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid (1.0 eq)

4-Bromoanisole (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium carbonate (K₂CO₃) (2.5 eq)

Toluene (5 mL/mmol of boronic acid)

Ethanol (1 mL/mmol of boronic acid)

Deionized water (1 mL/mmol of boronic acid)

Ethyl acetate (for workup)

Brine (for workup)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and ethyl acetate for chromatography elution

Procedure
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid (1.0 eq), 4-

bromoanisole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

Solvent Addition: Add toluene and ethanol to the flask.

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20

minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

Base Addition: In a separate flask, dissolve potassium carbonate (2.5 eq) in deionized water.

Degas this solution similarly.
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Reaction Initiation: Add the degassed potassium carbonate solution to the reaction mixture

via syringe.

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).[1]

TLC: Use a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. Visualize the

spots under UV light. The product should have an Rf value between that of the two starting

materials.

HPLC: Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic

acid) as the mobile phase. Monitor the disappearance of the starting materials and the

appearance of the product peak.

Workup: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room

temperature.

Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory

funnel. Add water and separate the layers. Wash the organic layer with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Caption: A typical experimental workflow for the Suzuki coupling reaction.
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Purification and Characterization
Purification
The crude product can be purified by column chromatography on silica gel.[7][8]

Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexanes.

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate

and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

Elution: Elute the column with a gradient of hexanes and ethyl acetate. Start with a low

polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Collect

fractions and analyze them by TLC to identify those containing the pure product.

Concentration: Combine the pure fractions and remove the solvent under reduced pressure

to yield the purified biaryl product.

Characterization
The structure and purity of the final product should be confirmed by standard analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic

protons of both phenyl rings, the isopropyl group, and the methoxy group from the 4-

bromoanisole starting material. The chemical shifts and coupling patterns will be

consistent with the structure of the biaryl product. For example, the isopropyl group will

show a doublet for the methyl protons and a septet for the methine proton.

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the

carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon

environments (aromatic, alkyl, carbonyl, etc.).

Mass Spectrometry (MS):
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Mass spectrometry will confirm the molecular weight of the product.[9] Techniques such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are

commonly used. The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should

correspond to the calculated molecular weight of the biaryl product.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to determine the purity of the final compound. A single sharp peak in the

chromatogram indicates a high degree of purity.

Representative Characterization Data for a Substituted Biphenyl Product:

Technique Expected Observations

¹H NMR (CDCl₃, 400 MHz)
δ 8.0-7.0 (m, Ar-H), 4.2 (septet, -CH(CH₃)₂), 3.8

(s, -OCH₃), 1.3 (d, -CH(CH₃)₂)

¹³C NMR (CDCl₃, 100 MHz)
δ 165 (C=O), 160-120 (Ar-C), 55 (-OCH₃), 42 (-

CH(CH₃)₂), 22 (-CH(CH₃)₂)

MS (ESI+)
m/z calculated for C₁₇H₁₉BClNO₃ [M+H]⁺:

316.12, found: 316.1

HPLC >98% purity (254 nm)

Conclusion
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a highly valuable and versatile

intermediate for the synthesis of complex organic molecules in the pharmaceutical industry.

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for

incorporating this substituted phenyl moiety into a wide range of molecular scaffolds. The

protocols and guidelines presented in this document offer a solid foundation for researchers to

successfully utilize this important building block in their drug discovery and development

programs. Adherence to proper safety protocols and rigorous analytical characterization are

essential for ensuring the quality and integrity of the synthesized materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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